molecular formula C17H14ClN3O2S B11367318 2-(2-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(2-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11367318
M. Wt: 359.8 g/mol
InChI Key: CTAQVJFLGBGBDN-UHFFFAOYSA-N
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Description

  • The chlorophenoxy acetic acid derivative is then reacted with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride.
  • The reaction is carried out under reflux conditions to form the thiadiazole ring.
  • Step 3: Addition of Methylphenyl Group

    • Finally, the thiadiazole derivative is reacted with 4-methylphenyl isocyanate in an appropriate solvent such as dichloromethane.
    • The reaction mixture is stirred at room temperature to yield the final product, 2-(2-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide.
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-(2-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the chlorophenoxy acetic acid derivative, followed by the introduction of the thiadiazole ring and the methylphenyl group. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

    • Step 1: Preparation of Chlorophenoxy Acetic Acid Derivative

      • React 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
      • The reaction mixture is heated to reflux for several hours to form the chlorophenoxy acetic acid derivative.

    Chemical Reactions Analysis

    Types of Reactions

    2-(2-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

      Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

      Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in an acidic medium.

      Reduction: Lithium aluminum hydride in anhydrous ether.

      Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

    Major Products Formed

      Oxidation: Formation of carboxylic acids or ketones.

      Reduction: Formation of alcohols or amines.

      Substitution: Formation of substituted phenoxy derivatives.

    Scientific Research Applications

    2-(2-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide has a wide range of applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

      Medicine: Explored for its potential therapeutic effects in treating various diseases.

      Industry: Utilized in the development of agrochemicals and pharmaceuticals.

    Mechanism of Action

    The mechanism of action of 2-(2-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

    Comparison with Similar Compounds

    Similar Compounds

    Uniqueness

    2-(2-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to the presence of the thiadiazole ring and the methylphenyl group, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.

    Properties

    Molecular Formula

    C17H14ClN3O2S

    Molecular Weight

    359.8 g/mol

    IUPAC Name

    2-(2-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide

    InChI

    InChI=1S/C17H14ClN3O2S/c1-11-6-8-12(9-7-11)16-20-17(24-21-16)19-15(22)10-23-14-5-3-2-4-13(14)18/h2-9H,10H2,1H3,(H,19,20,21,22)

    InChI Key

    CTAQVJFLGBGBDN-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=CC=C3Cl

    Origin of Product

    United States

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